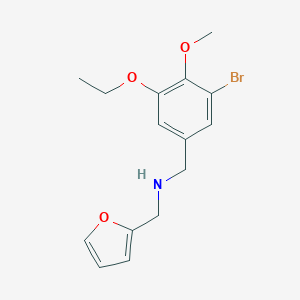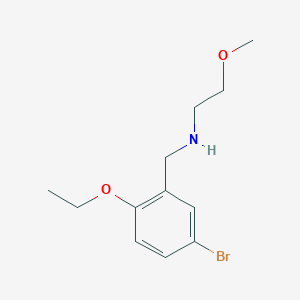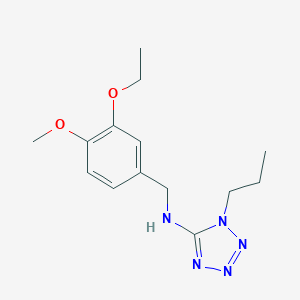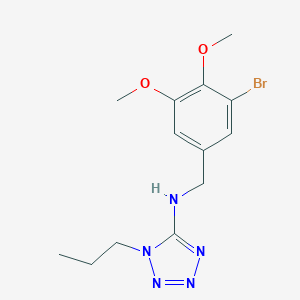
2,4-difluoro-N-(3-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-difluoro-N-(3-methoxyphenyl)benzamide (DMFMB) is a synthetic compound that belongs to the class of benzamide derivatives. It is widely used in scientific research as a tool to study the mechanism of action of various biological processes. DMFMB is a potent and selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular functions, including cell growth, differentiation, and apoptosis.
作用機序
2,4-difluoro-N-(3-methoxyphenyl)benzamide acts as a potent and selective inhibitor of CK2 by binding to the ATP-binding site of the kinase. CK2 is a serine/threonine kinase that phosphorylates a variety of substrates involved in various cellular processes. 2,4-difluoro-N-(3-methoxyphenyl)benzamide inhibits CK2 activity by preventing the binding of ATP to the kinase, thereby blocking the phosphorylation of its substrates. This leads to the modulation of various signaling pathways and cellular processes.
Biochemical and Physiological Effects
2,4-difluoro-N-(3-methoxyphenyl)benzamide has been shown to modulate various signaling pathways and cellular processes by inhibiting CK2 activity. CK2 is involved in the regulation of a variety of cellular functions, including cell proliferation, differentiation, and survival. 2,4-difluoro-N-(3-methoxyphenyl)benzamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. 2,4-difluoro-N-(3-methoxyphenyl)benzamide has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, leading to the modulation of gene expression and cellular processes.
実験室実験の利点と制限
2,4-difluoro-N-(3-methoxyphenyl)benzamide is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various biological processes. 2,4-difluoro-N-(3-methoxyphenyl)benzamide has been extensively used in scientific research and has been shown to modulate various signaling pathways and cellular processes. However, 2,4-difluoro-N-(3-methoxyphenyl)benzamide has some limitations in lab experiments. 2,4-difluoro-N-(3-methoxyphenyl)benzamide has poor solubility in water, which can limit its use in some experiments. 2,4-difluoro-N-(3-methoxyphenyl)benzamide can also have off-target effects, leading to the modulation of other kinases and cellular processes.
将来の方向性
2,4-difluoro-N-(3-methoxyphenyl)benzamide has been extensively used in scientific research and has been shown to modulate various signaling pathways and cellular processes. However, there is still much to be learned about the role of CK2 in various biological processes. Future research should focus on identifying new substrates of CK2 and elucidating the downstream signaling pathways that are modulated by CK2. Future research should also focus on developing new inhibitors of CK2 that are more potent and selective than 2,4-difluoro-N-(3-methoxyphenyl)benzamide. Finally, future research should focus on developing new therapeutic strategies that target CK2 for the treatment of various diseases, including cancer and neurodegenerative diseases.
合成法
2,4-difluoro-N-(3-methoxyphenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-methoxyaniline with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield 2,4-difluoro-N-(3-methoxyphenyl)benzamide. The purity of the final product can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
2,4-difluoro-N-(3-methoxyphenyl)benzamide has been extensively used in scientific research as a tool to study the role of CK2 in various biological processes. CK2 is a ubiquitous protein kinase that is involved in the regulation of a variety of cellular functions, including cell proliferation, differentiation, and survival. 2,4-difluoro-N-(3-methoxyphenyl)benzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the modulation of various signaling pathways and cellular processes. 2,4-difluoro-N-(3-methoxyphenyl)benzamide has been used to study the role of CK2 in cancer, neurodegenerative diseases, and inflammation, among others.
特性
製品名 |
2,4-difluoro-N-(3-methoxyphenyl)benzamide |
|---|---|
分子式 |
C14H11F2NO2 |
分子量 |
263.24 g/mol |
IUPAC名 |
2,4-difluoro-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H11F2NO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-6-5-9(15)7-13(12)16/h2-8H,1H3,(H,17,18) |
InChIキー |
TXOMNMWBMPCTLA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)


![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)


![2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B268149.png)
![2-[(3-Bromo-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B268151.png)
![1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B268154.png)
![3-{1-Hydroxy-2-[(3-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B268156.png)
![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)